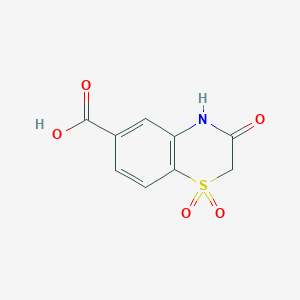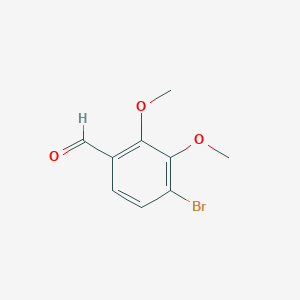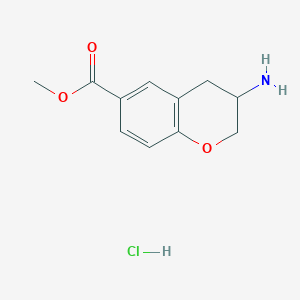
Methyl 3-aminochroman-6-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-aminochroman-6-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of an amino group at the 3-position and a carboxylate group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminochroman-6-carboxylate hydrochloride typically involves the reaction of chroman derivatives with appropriate reagents to introduce the amino and carboxylate groups. One common method involves the use of SnCl2 and NaOAc in THF to provide the desired product in good yield . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production methods may also involve the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-aminochroman-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield chroman oxides, while substitution reactions can produce a variety of substituted chroman derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-aminochroman-6-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of methyl 3-aminochroman-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylate groups play a crucial role in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 3-aminochroman-6-carboxylate hydrochloride include other chroman derivatives with different substituents, such as:
- Methyl 3-hydroxychroman-6-carboxylate
- Methyl 3-methylchroman-6-carboxylate
- Methyl 3-ethylchroman-6-carboxylate
Uniqueness
This compound is unique due to the presence of both amino and carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
methyl 3-amino-3,4-dihydro-2H-chromene-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(4-7)5-9(12)6-15-10;/h2-4,9H,5-6,12H2,1H3;1H |
Clave InChI |
WEWSWZXWDPHCOW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)OCC(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


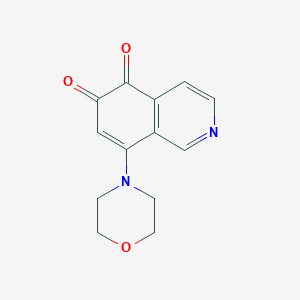
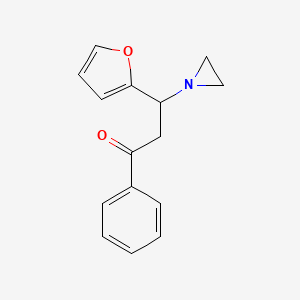
![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)
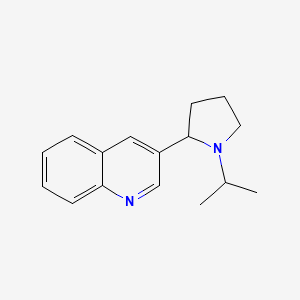

![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)

![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B11869655.png)

![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)

![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)
